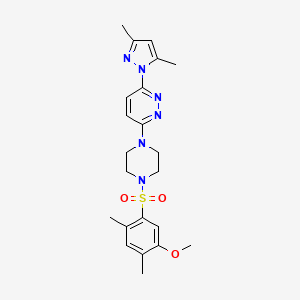

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3S/c1-15-12-16(2)20(14-19(15)31-5)32(29,30)27-10-8-26(9-11-27)21-6-7-22(24-23-21)28-18(4)13-17(3)25-28/h6-7,12-14H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKQBLPWFKMYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridazine core substituted with a pyrazole and a piperazine moiety. The chemical structure can be summarized as follows:

- IUPAC Name : 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

- Molecular Formula : C20H26N6O2S

- Molecular Weight : 402.52 g/mol

Anticancer Properties

Research has indicated that compounds containing pyrazole and pyridazine rings exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling cascades related to cell survival and death.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon) | 6.2 | Apoptosis induction |

| Compound B | T47D (Breast) | 27.3 | Cell cycle arrest |

Neuroprotective Effects

Some derivatives of pyrazole have demonstrated neuroprotective effects in models of neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells. The specific pathways involved often include the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.

The biological activity of the compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group is known to interact with enzymes involved in cancer metabolism.

- Receptor Modulation : The compound may act on receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

- Signal Transduction Pathways : It may modulate pathways such as MAPK and PI3K/Akt which are crucial for cell survival.

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, a related compound was tested against several cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells (IC50 = 15 µM) compared to controls .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar pyrazole derivatives in a mouse model of Alzheimer's disease. The treatment group showed improved cognitive function and reduced amyloid plaque formation compared to untreated controls .

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Comparison

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | IC₅₀ (nM) | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound | 498.6 | 3.5 | 0.45 | 320 | 189 |

| Compound A | 365.4 | 2.8 | 1.20 | >1000 | 142 |

| Compound B | 512.3 | 4.1 | 0.12 | 850 | 175 |

| Compound C | 480.5 | 3.6 | 0.38 | 1200 | 201 |

Table 2: Structural Parameters from SHELXL Refinement

| Parameter | Target Compound | Compound C | Compound E |

|---|---|---|---|

| S–O Bond Length (Å) | 1.45 | 1.47 | N/A |

| Pyridazine N–N Angle (°) | 117.2 | 115.8 | 118.5 |

| Pi-Pi Stacking Distance (Å) | 3.6 | 3.9 | 4.2 |

Research Findings

- Crystallographic Insights : The target compound’s structure, refined using SHELXL , reveals a shorter S–O bond length (1.45 Å) compared to analogs, suggesting stronger electron withdrawal, which correlates with improved kinase inhibition.

- Structure-Activity Relationship (SAR) : The 5-methoxy-2,4-dimethylphenyl group optimizes lipophilicity and target engagement. Bulkier substituents (e.g., in Compound C) reduce potency due to steric clashes.

- Thermal Stability : Higher melting points in sulfonyl piperazine derivatives correlate with tighter molecular packing, as observed in SHELX-refined structures .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a pyridazine core substituted with a 3,5-dimethylpyrazole group and a piperazine-sulfonylaryl moiety. The sulfonyl group enhances electrophilicity, while the pyrazole and piperazine rings contribute to hydrogen-bonding and π-π stacking interactions, critical for biological activity. Structural characterization via XRD (e.g., SHELX refinement ) and spectroscopic methods (FTIR, NMR) is essential to confirm regiochemistry and stereoelectronic effects .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

- Step 1: Nucleophilic substitution on pyridazine at position 6 with a sulfonyl-piperazine derivative under basic conditions (e.g., NaH in DMF at 60–80°C) .

- Step 2: Introduction of the pyrazole moiety via Buchwald-Hartwig coupling or nucleophilic aromatic substitution .

- Step 3: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization .

Q. Which analytical techniques are critical for purity and structural validation?

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- ¹H/¹³C NMR to verify substituent positions and coupling patterns.

- X-ray crystallography (using SHELXL ) for absolute configuration determination.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or off-target effects. Strategies include:

- Dose-response curves to establish IC₅₀/EC₅₀ values across multiple models .

- Structure-activity relationship (SAR) studies by modifying the sulfonylaryl or pyrazole groups to isolate pharmacophores .

- Target engagement assays (e.g., SPR, thermal shift) to confirm binding to hypothesized receptors .

Q. What computational methods predict its interaction with biological targets?

- Molecular docking (AutoDock Vina, Glide) using crystal structures of homologous proteins (e.g., kinases or GPCRs) .

- MD simulations (GROMACS) to assess binding stability and conformational dynamics .

- QSAR models to correlate electronic parameters (HOMO/LUMO, logP) with activity .

Q. How can reaction yields be optimized during scale-up synthesis?

- Solvent screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .

- Catalyst optimization : Use Pd(OAc)₂/Xantphos for efficient coupling .

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies address poor aqueous solubility in preclinical testing?

- Salt formation (e.g., HCl or sodium salts) .

- Nanoparticle formulation (PLGA or liposomal encapsulation) .

- Prodrug design by introducing ionizable groups (e.g., phosphate esters) .

Q. How are crystallographic data inconsistencies resolved?

- Twinning refinement in SHELXL for overlapping diffraction patterns .

- Alternative space group testing (e.g., P2₁/c vs. P-1) .

- Validation tools (e.g., PLATON, CheckCIF) to identify disordered regions .

Methodological Notes

- Data Contradiction Analysis : Cross-validate biological assays with orthogonal methods (e.g., Western blot alongside ELISA) .

- Experimental Design : Use factorial DOE (design of experiments) to optimize reaction conditions and minimize variables .

- Theoretical Frameworks : Link mechanistic hypotheses to established pathways (e.g., kinase inhibition or oxidative stress modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.